3-amino-N-benzylbenzamide
Overview
Description
3-amino-N-benzylbenzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, featuring an amino group and a benzyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzylbenzamide can be achieved through several methods. One common approach involves the oxidative amidation of aldehydes with primary aromatic amines. For instance, benzylamine can react with benzaldehyde in the presence of a copper-metal-organic framework (Cu-MOF) catalyst, N-chlorosuccinimide, and tert-butyl hydroperoxide in acetonitrile to form the desired amide .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves the direct condensation of carboxylic acids and amines. This process can be enhanced using catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth, which provide active sites for the reaction and allow for a green, efficient, and high-yielding process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a Cu-MOF catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-amino-N-benzylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical tool in proteomics research.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. For instance, N-benzylbenzamide derivatives have been studied for their dual inhibition of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which are involved in various physiological processes . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Lacks the amino group present in 3-amino-N-benzylbenzamide.
3-amino-N-methylbenzamide: Features a methyl group instead of a benzyl group.
N-phenylbenzamide: Contains a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a benzyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-amino-N-benzylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLMPFXNGNFLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400762 | |
Record name | 3-amino-N-benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54977-91-2 | |
Record name | 3-amino-N-benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-benzylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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